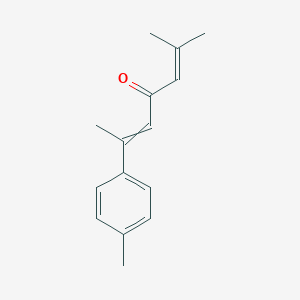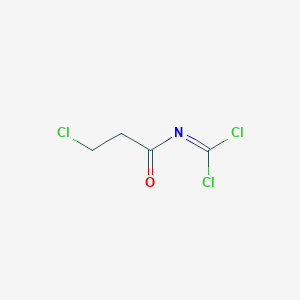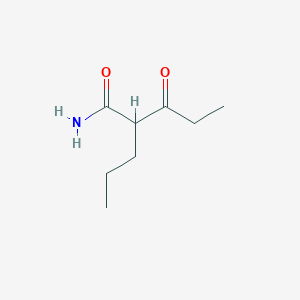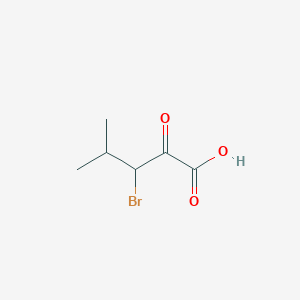![molecular formula C5H7Br2N2O3PS B14385266 3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole CAS No. 87844-58-4](/img/structure/B14385266.png)
3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two bromine atoms at positions 3 and 4, and a dimethoxyphosphorothioyl group attached to the oxygen atom at position 1.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole typically involves the bromination of a pyrazole precursor followed by the introduction of the dimethoxyphosphorothioyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The dimethoxyphosphorothioyl group can be introduced using dimethyl phosphorothioate in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization processes. These methods are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the phosphorothioyl group.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles.
科学的研究の応用
3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole involves its interaction with specific molecular targets. The bromine atoms and the phosphorothioyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
3,5-Dibromo-1H-1,2,4-triazole: Another brominated heterocycle with similar reactivity.
3,4-Dibromobenzaldehyde: A brominated aromatic compound with different functional groups.
Uniqueness
3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole is unique due to the presence of both bromine atoms and the dimethoxyphosphorothioyl group, which confer distinct chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
87844-58-4 |
|---|---|
分子式 |
C5H7Br2N2O3PS |
分子量 |
365.97 g/mol |
IUPAC名 |
(3,4-dibromopyrazol-1-yl)oxy-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C5H7Br2N2O3PS/c1-10-13(14,11-2)12-9-3-4(6)5(7)8-9/h3H,1-2H3 |
InChIキー |
DUANKQPJMQCTAW-UHFFFAOYSA-N |
正規SMILES |
COP(=S)(OC)ON1C=C(C(=N1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Benzylsulfamoyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14385193.png)


![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-phenylurea](/img/structure/B14385219.png)

![1-(2-Methoxyphenyl)-4-[2-(6-methylpyridin-2-yl)ethyl]piperazine](/img/structure/B14385227.png)






![3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one](/img/structure/B14385273.png)
![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline](/img/structure/B14385275.png)
